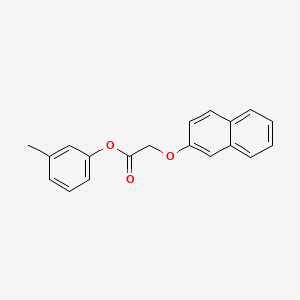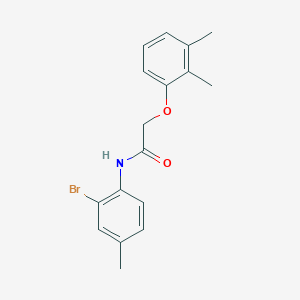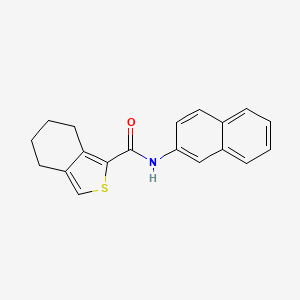![molecular formula C17H16O4 B5555375 7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl cyclopropanecarboxylate](/img/structure/B5555375.png)
7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl cyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl cyclopropanecarboxylate represents a class of organic compounds known for their complex molecular structures and interesting chemical properties. These compounds are often studied for their potential applications in various fields of chemistry and materials science.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-component reactions that allow the efficient formation of complex structures from simpler precursors. For instance, Teimouri and Inanloo (2018) developed a novel protocol for synthesizing alkyl [2-[(cyclohexylamino)carbonyl]-4-oxo-2H-chromen-3(4H)-ylidene]methyl 3,4,5,6-tetrahalophthalates through a domino O-acylation/α-addition cyclization/alcoholysis reaction, showcasing the intricate steps involved in creating such molecules (Teimouri & Inanloo, 2018).
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by the presence of multiple fused rings, including a cyclopropane ring, which significantly influences their chemical reactivity and physical properties. Chen, Ye, and Hu (2012) synthesized and characterized the structure of a closely related compound, indicating the importance of X-ray single crystal diffraction analysis in determining the precise molecular geometry of these compounds (Chen, Ye, & Hu, 2012).
Chemical Reactions and Properties
The chemical reactions and properties of 7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl cyclopropanecarboxylate are influenced by its functional groups and molecular structure. Annoura et al. (1996) synthesized 7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylates, highlighting the reactivity of the cyclopropane ring and its utility in creating potent chemical entities (Annoura et al., 1996).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the applications and handling of these compounds. While specific data on 7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl cyclopropanecarboxylate was not found, research by Boger et al. (1996) on similar compounds provides insights into how substituents and molecular configuration affect these properties (Boger et al., 1996).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for undergoing specific reactions, are fundamental for applying these compounds in synthesis and material science. Xia et al. (2012) demonstrated the construction of cyclopenta[c]chromene skeletons through an intramolecular [3+2] cycloaddition, highlighting the versatility of the cyclopropane ring in forming new cyclic structures (Xia et al., 2012).
Scientific Research Applications
Antagonists for Metabotropic Glutamate Receptors
7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylates, closely related to the compound , have been synthesized as highly potent antagonists for a phospholipase C-linked metabotropic glutamate receptor, mGluR1. These compounds were developed through a process involving cyclopropanation onto 4-oxo-4H-1-benzopyran-2-carboxylates, followed by treatment with hydroxylamine (Annoura et al., 1996).
Enantioselective Aminocatalysis
The core structure arising from the fusion of chromane and cyclopropane rings, similar to our compound of interest, is central to medicinally relevant compounds. Engaging sulfoxonium ylides in enantioselective aminocatalytic reactions has presented a convenient entry to this scaffold. This process yields several ring-fused derivatives with moderate to good enantioselectivities and perfect diastereoselectivity at the cyclopropane, showcasing the compound's versatility in synthetic manipulations (Bisag et al., 2022).
Domino O-Acylation/α-Addition Cyclization
A novel protocol has been developed for synthesizing alkyl [2-[(cyclohexylamino)carbonyl]-4-oxo-2H-chromen-3(4H)-ylidene]methyl 3,4,5,6-tetrahalophthalates through a one-pot, four-component domino O-acylation/α-addition cyclization/alcoholysis reaction. This cascade reaction highlights the compound's role in forming complex structures under mild conditions, demonstrating high bond efficiency and the formation of four new bonds in a single operation (Teimouri & Inanloo, 2018).
Safety and Hazards
properties
IUPAC Name |
(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl) cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-9-7-13(20-16(18)10-5-6-10)15-11-3-2-4-12(11)17(19)21-14(15)8-9/h7-8,10H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYWBPQZXDCHFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl cyclopropanecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(propylsulfonyl)piperazine oxalate](/img/structure/B5555294.png)
![2-{2-[2-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-1H-imidazol-1-yl]phenyl}ethanol hydrochloride](/img/structure/B5555299.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,4-trimethylbenzamide](/img/structure/B5555304.png)


![8-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5555312.png)
![ethyl 1-[4-(diethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5555316.png)
![7-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5555319.png)
![3-[5-(1-benzofuran-5-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]-N-cyclopropylpropanamide](/img/structure/B5555325.png)
![1-acetyl-4-[2-(phenylsulfonyl)ethyl]-1,4-diazepan-6-ol](/img/structure/B5555328.png)
![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1-benzothiophene-5-carboxamide](/img/structure/B5555335.png)


![3-{2-[(4-chloro-2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl 4-nitrobenzoate](/img/structure/B5555361.png)